N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl ring, and an ethylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds have shown remarkable cytotoxicity in human tumor cell lines . These compounds are often designed as potential anticancer agents .
Mode of Action
Similar compounds have been shown to exert cell cycle arrest at the g2/m phase and enhance apoptosis in k-562 leukemia cancer cells . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide may interact with its targets to induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical Pathways
Similar compounds have been associated with the inhibition of tyrosine kinase receptors (tkr) . Overexpression of these receptors has been observed in a number of cancers, and their inhibition can lead to the suppression of cancer cell proliferation .
Result of Action
Similar compounds have shown remarkable cytotoxicity with gi 50 values ranging between “0589–143 µM” and “0276–123 µM,” respectively, in the representative nine subpanels of human tumor cell lines . This suggests that the compound may have a significant cytotoxic effect on cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of significant N-heterocycles, including benzo[d]oxazole derivatives, in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]oxazol-2-yl)phenol: Shares the benzo[d]oxazole moiety but lacks the ethylsulfonyl group.
N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines: Similar structure but different functional groups.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide is unique due to the presence of both the benzo[d]oxazole and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYLIBHANHPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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